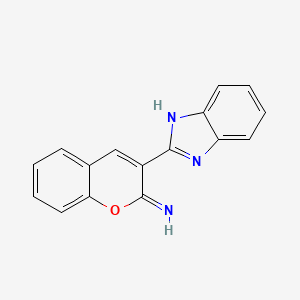
3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1H-1,3-benzodiazol-2-yl)propanimidamide” is a related compound with a benzodiazol group . It has a molecular weight of 188.23 .
Synthesis Analysis
While specific synthesis information for “3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-imine” was not found, a related compound, N-(1H-1,3-benzodiazol-2-yl)benzamide, was synthesized and characterized by 1H NMR, IR, elemental and X-ray analysis .Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques. For instance, the optimized geometrical structure, electronic and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid were investigated using the B3LYP/6-311++G (d,p) basis set .Applications De Recherche Scientifique
3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-imine has been used in a variety of scientific research applications. It has been used in the synthesis of drugs, in the study of protein-protein interactions, and in the study of the structure and function of enzymes. In addition, this compound has been used in the study of the mechanism of action of various biochemical and physiological processes.
Mécanisme D'action
3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-imine has been used in the study of the mechanism of action of various biochemical and physiological processes. It has been shown to act as an inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2). This compound has also been shown to inhibit the activity of other enzymes, such as the enzyme acetylcholinesterase (AChE).
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, this compound has been shown to inhibit the activity of other enzymes, such as the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine. This compound has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-imine in lab experiments has several advantages. It is a highly versatile compound that can be used in the synthesis of a variety of compounds. In addition, this compound is relatively inexpensive and easy to obtain. However, there are some limitations to the use of this compound in lab experiments. It is not soluble in water and must be dissolved in organic solvents, such as dimethyl sulfoxide (DMSO). In addition, this compound is a toxic compound and should be handled with care.
Orientations Futures
There are a number of potential future directions for the use of 3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-imine in scientific research. These include the exploration of its potential use in the synthesis of novel drugs, the study of its effects on other enzymes, and the development of new methods for its synthesis. In addition, further research is needed to determine the potential applications of this compound in the treatment of various diseases and disorders. Finally, further research is needed to explore the potential use of this compound as an anti-cancer agent.
Méthodes De Synthèse
3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-imine can be synthesized from 3-chloro-1H-1,3-benzodiazole-2-thione and 2H-chromen-2-one in a two-step reaction. In the first step, the 3-chloro-1H-1,3-benzodiazole-2-thione is reacted with a base such as sodium hydroxide. This reaction produces 3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one. In the second step, this intermediate is reacted with an acid such as hydrochloric acid, which yields this compound.
Propriétés
IUPAC Name |
3-(1H-benzimidazol-2-yl)chromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c17-15-11(9-10-5-1-4-8-14(10)20-15)16-18-12-6-2-3-7-13(12)19-16/h1-9,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEFMQFIPIXXNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N)O2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577657.png)
![2-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577662.png)
![2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577670.png)
![2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577672.png)
![3,5-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577676.png)
![3,3-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B6577679.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B6577696.png)
![7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577708.png)
![1-(3-chlorophenyl)-3-{3-[4-(dimethylamino)phenyl]propyl}urea](/img/structure/B6577728.png)
![7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B6577732.png)

![3-(2-fluorophenyl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea](/img/structure/B6577748.png)
![2-(4-{[(2-fluorophenyl)carbamoyl]amino}phenyl)-N-(2-methoxyethyl)acetamide](/img/structure/B6577750.png)
![6-(4-fluorophenyl)-N,N-bis(2-methoxyethyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6577756.png)